molecular formula C17H21NO B5758146 4-[1-(phenylethynyl)cyclopentyl]morpholine CAS No. 164264-98-6

4-[1-(phenylethynyl)cyclopentyl]morpholine

Cat. No. B5758146
CAS RN: 164264-98-6
M. Wt: 255.35 g/mol
InChI Key: VYDQOKHJRQEQEZ-UHFFFAOYSA-N
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Description

4-[1-(phenylethynyl)cyclopentyl]morpholine, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.

Scientific Research Applications

Antimicrobial Activity

4-(Phenylsulfonyl) morpholine, a related compound to 4-[1-(phenylethynyl)cyclopentyl]morpholine, has shown antimicrobial and modulating activity against various microorganisms. This includes strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi like Candida albicans. Its combination with amikacin significantly reduced the minimum inhibitory concentration (MIC) against P. aeruginosa, highlighting its potential in enhancing antibiotic efficacy (Oliveira et al., 2015).

Synthetic Chemistry

1-Morpholino-1-(phenylethynyl)cyclopentane, closely related to the compound , was synthesized via reactions involving enamines and phenylacetylene, indicating its potential application in synthetic chemistry (Vkhin, Komissarov, & Orlova, 1994).

Oxidation Reactions

Morpholine derivatives, including 4-(1-cyclohexen-1-yl)-morpholine, have been used in oxidation reactions with metal oxidants. This application is essential in understanding complex chemical processes and in the development of synthetic methodologies (Corbani, Rindonek, & Scolastico, 1973).

Catalysis in Chemical Synthesis

Morpholine derivatives play a significant role in catalysis for chemical syntheses, as seen in the cycloaddition reactions of organic azides with morpholinobuta-1,3-dienes. This process is crucial for creating compounds with potential pharmaceutical applications (Brunner, Maas, & Klärner, 2005).

Biological Activity

Compounds containing morpholine groups, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have shown remarkable biological activities, including anti-tuberculosis and antimicrobial properties (Mamatha S.V et al., 2019).

Pharmaceutical Research

Morpholine derivatives have been explored for their potential in pharmaceutical research, particularly as dual-acting inhibitors for various enzymes. This research is significant for developing multi-action therapeutic agents (Can et al., 2017).

Supramolecular Chemistry

4-Oxo(phenylacetyl)morpholine, a compound structurally similar to 4-[1-(phenylethynyl)cyclopentyl]morpholine, has been used in studying controlled photochemical reactions in solid supramolecular systems. This research is pivotal for understanding molecular interactions and reactions in confined spaces (Lavy et al., 2008).

Kinase Inhibition for Cancer Therapy

Morpholine-based compounds have been investigated for their role in inhibiting the PI3K-AKT-mTOR pathway, a critical target in cancer therapy. These studies are crucial for developing novel cancer treatments (Hobbs et al., 2019).

properties

IUPAC Name

4-[1-(2-phenylethynyl)cyclopentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-6-16(7-3-1)8-11-17(9-4-5-10-17)18-12-14-19-15-13-18/h1-3,6-7H,4-5,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDQOKHJRQEQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356637
Record name 4-[1-(phenylethynyl)cyclopentyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164264-98-6
Record name 4-[1-(phenylethynyl)cyclopentyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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